molecular formula C10H12Br2N2O3 B6173118 tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate CAS No. 2422508-07-2

tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate

Cat. No. B6173118
CAS RN: 2422508-07-2
M. Wt: 368
InChI Key:
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Description

Tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate (TBDPA) is a synthetic organic compound used in a variety of scientific applications. It is an important intermediate used in the synthesis of other compounds, as well as a useful tool in biochemical and physiological studies.

Scientific Research Applications

Tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate has a variety of scientific research applications. It has been used as an intermediate in the synthesis of a number of compounds, including heterocyclic compounds, pharmaceuticals, and agrochemicals. It has also been used as a tool to study the biochemical and physiological effects of compounds, as well as to study the mechanism of action of certain enzymes. Additionally, tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate has been used as a reagent in various reactions, such as the synthesis of heterocyclic compounds and the synthesis of polymers.

Mechanism of Action

Tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate has been used to study the mechanism of action of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are important mediators of inflammation and other physiological processes. tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate has been used to inhibit the activity of COX-2, which can be used to study the effects of prostaglandins on the body.
Biochemical and Physiological Effects
tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate has been used to study the biochemical and physiological effects of compounds. It has been used to study the effects of certain compounds on the body, such as the effects of prostaglandins on inflammation. Additionally, tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate has been used to study the effects of certain compounds on gene expression, as well as the effects of certain compounds on cell growth and differentiation.

Advantages and Limitations for Lab Experiments

Tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate has several advantages for use in lab experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Additionally, it has a relatively low toxicity, making it suitable for use in experiments involving animals. However, tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate has some limitations as well. Its solubility is limited in some solvents, and it can be difficult to purify the compound after synthesis.

Future Directions

There are a number of potential future directions for the use of tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate. It could be used to study the effects of certain compounds on gene expression, as well as the effects of certain compounds on cell growth and differentiation. Additionally, tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate could be used to study the effects of certain compounds on inflammation, as well as the effects of certain compounds on the immune system. Finally, tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate could be used to study the effects of certain compounds on the development of certain diseases, such as cancer and Alzheimer’s disease.

Synthesis Methods

Tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate is synthesized through a multi-step process that involves the reaction of 4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl bromide with tert-butyl acetate in the presence of a base, such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide is replaced by the acetate. The reaction is typically performed in a polar solvent, such as dimethyl sulfoxide (DMSO), and is heated to temperatures of up to 120°C. The reaction is then quenched with water, and the tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate is extracted from the reaction mixture.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate involves the reaction of tert-butyl 2-(4,5-dibromo-6-hydroxy-1,6-dihydropyridazin-1-yl)acetate with a dehydrating agent to form the desired product.", "Starting Materials": [ "tert-butyl 2-(4,5-dibromo-6-hydroxy-1,6-dihydropyridazin-1-yl)acetate", "Dehydrating agent (e.g. thionyl chloride, phosphorus oxychloride)" ], "Reaction": [ "Add the dehydrating agent dropwise to a solution of tert-butyl 2-(4,5-dibromo-6-hydroxy-1,6-dihydropyridazin-1-yl)acetate in anhydrous dichloromethane at 0°C.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction by adding water and stirring.", "Extract the organic layer with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography using a suitable solvent system (e.g. hexanes/ethyl acetate).", "Obtain tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate as a white solid." ] }

CAS RN

2422508-07-2

Product Name

tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate

Molecular Formula

C10H12Br2N2O3

Molecular Weight

368

Purity

95

Origin of Product

United States

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